3-Bromo-4-formylbenzonitrile

Antiviral Drug Discovery Hepatitis C Virus Protease Inhibition

Sourcing for pan-genotypic antiviral inhibitor development requires precise spatial reactivity. This 2-bromo-4-cyanobenzaldehyde isomer delivers an IC50 of 0.2 µM against HCV NS3 protease. The unique ortho-bromo/aldehyde arrangement ensures superior cross-coupling and chemoselective ligation, critical for reliable SAR studies where generic isomers like 2-bromo or 3-chloro analogs fail due to altered electronic/steric profiles. Secure research-grade purity now for your high-stakes medicinal chemistry program.

Molecular Formula C8H4BrNO
Molecular Weight 210.03 g/mol
CAS No. 89891-69-0
Cat. No. B113230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-formylbenzonitrile
CAS89891-69-0
Molecular FormulaC8H4BrNO
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)C=O
InChIInChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
InChIKeyADHKMYHLJHBOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-formylbenzonitrile (CAS 89891-69-0): A Multifunctional Ortho-Bromobenzaldehyde Building Block for Pharmaceutical Intermediates and Chemical Biology Applications


3-Bromo-4-formylbenzonitrile, also referred to as 2-bromo-4-cyanobenzaldehyde, is an ortho-brominated benzonitrile derivative featuring a strategically positioned aldehyde group. With a molecular formula of C₈H₄BrNO and a molecular weight of 210.03 g/mol, this compound presents a solid-state powder with a melting point of 121-124°C and a boiling point of 308°C at 760 mmHg . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology, serving as a critical building block for constructing complex molecular architectures due to its dual reactive handles: an electrophilic bromine atom for cross-coupling reactions and a nucleophile-reactive aldehyde group for condensation and bioconjugation chemistry [1].

Beyond the Benzonitrile Core: Why Regioisomeric Bromobenzaldehydes and Halogen Analogs Are Not Interchangeable with 3-Bromo-4-formylbenzonitrile


The specific 3-bromo-4-formyl substitution pattern on the benzonitrile ring of 3-Bromo-4-formylbenzonitrile is not simply a generic structural motif. Its unique ortho-relationship between the bromine and the formyl group dictates a distinct electronic and steric environment that governs both its synthetic utility and biological activity. For instance, the 2-bromo regioisomer (2-Bromo-4-formylbenzonitrile, CAS 89891-70-3) presents a different spatial arrangement of the same functional groups, leading to altered reactivity profiles in cross-coupling reactions and different binding affinities in biological systems [1]. Similarly, substituting bromine with chlorine (e.g., 3-Chloro-4-formylbenzonitrile) or iodine introduces significant variations in C-X bond strength, electrophilicity, and steric bulk, which directly impact reaction yields, catalyst compatibility, and metabolic stability . Therefore, generic substitution with a structurally similar analog cannot be assumed to yield comparable synthetic or biological outcomes, underscoring the necessity for rigorous compound-specific evaluation.

3-Bromo-4-formylbenzonitrile (CAS 89891-69-0): A Comparative Quantitative Evidence Guide for Scientific Procurement


Differential Antiviral Potency: 3-Bromo-4-formylbenzonitrile Exhibits 0.2 µM IC50 Against HCV NS3 Protease, Distinguishing It from Less Potent Analogs

3-Bromo-4-formylbenzonitrile (reported as 2-bromo-4-cyanobenzaldehyde) demonstrates potent inhibition of the hepatitis C virus (HCV) NS3 protease with an IC50 value of 0.2 µM . While direct, head-to-head quantitative comparisons with all regioisomeric analogs are not publicly available in a single study, this potency profile is a key differentiator from other substituted benzaldehydes. For example, 4-Formylbenzonitrile (CAS 105-07-7), lacking the bromine atom, does not exhibit this specific protease inhibition activity, highlighting the critical role of the ortho-bromine substituent for target engagement and potency.

Antiviral Drug Discovery Hepatitis C Virus Protease Inhibition

Enhanced Reactivity in Cross-Coupling: The Ortho-Bromoaldehyde Motif Enables High-Yield Suzuki-Miyaura Reactions for Complex Molecule Construction

The ortho-bromoaldehyde arrangement in 3-Bromo-4-formylbenzonitrile is a privileged motif for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. While quantitative yields are highly dependent on the specific boronic acid partner and reaction conditions, aryl bromides like this compound generally exhibit superior reactivity compared to aryl chlorides in cross-coupling reactions [1]. This reactivity is leveraged in the synthesis of complex biaryl structures. For instance, the reduction of 3-Bromo-4-formylbenzonitrile to its corresponding alcohol (3-Bromo-4-(hydroxymethyl)benzonitrile) has been quantitatively documented with sodium borohydride in methanol at 0°C, demonstrating the aldehyde's orthogonal reactivity . This dual reactivity—where the bromine can undergo cross-coupling while the aldehyde is reduced or derivatized—provides a distinct synthetic advantage over analogs lacking the ortho-bromine or having a different halogen.

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Chemoselectivity in Bioconjugation: The Ortho-Cyanobenzaldehyde Moiety is a Validated Scaffold for Lysine-Targeted Covalent Modification in Chemical Biology

The O-cyanobenzaldehyde (CNBA) core structure, of which 3-Bromo-4-formylbenzonitrile is a brominated derivative, has been established as a chemoselective handle for modifying lysine residues in proteins under physiological conditions [1]. A 2025 study demonstrated that CNBA enables selective modification of the lysine ε-amine to form iso-indolinones, mapping 3,451 lysine residues and 85 endogenous kinases in live cells. This validates the scaffold's utility in targeted covalent inhibition and proteomics. The presence of the bromine atom in 3-Bromo-4-formylbenzonitrile offers an additional site for further derivatization (e.g., via cross-coupling) after bioconjugation, a capability not present in the parent CNBA scaffold. This positions it as a unique 'traceable' or 'functionalizable' bioconjugation probe.

Chemical Biology Bioconjugation Proteomics

3-Bromo-4-formylbenzonitrile (CAS 89891-69-0): Validated Research and Industrial Application Scenarios


Lead Optimization in Antiviral Drug Discovery Targeting HCV NS3 Protease

3-Bromo-4-formylbenzonitrile, with its reported IC50 of 0.2 µM against HCV NS3 protease, serves as a key starting point or fragment for structure-activity relationship (SAR) studies aimed at developing more potent and selective antiviral therapeutics . Its activity against all major HCV genotypes makes it a valuable tool for pan-genotypic inhibitor development.

Synthesis of Complex Biaryl Pharmaceutical Intermediates via Sequential Functionalization

The compound's dual reactive sites enable a powerful two-step synthetic strategy. The bromine atom can first be utilized in a Suzuki-Miyaura cross-coupling reaction to build a biaryl core, after which the formyl group can be independently reduced, oxidized, or condensed to install further complexity . This orthogonal reactivity is essential for efficiently constructing libraries of drug-like molecules.

Development of Functionalizable Covalent Probes for Chemical Proteomics

Leveraging the chemoselective lysine-modifying activity of the O-cyanobenzaldehyde scaffold, 3-Bromo-4-formylbenzonitrile can be employed to design novel activity-based probes . The bromine atom provides a convenient synthetic handle for attaching affinity tags, fluorescent reporters, or other functional groups via cross-coupling, enabling the creation of multifunctional probes for studying the cellular proteome.

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